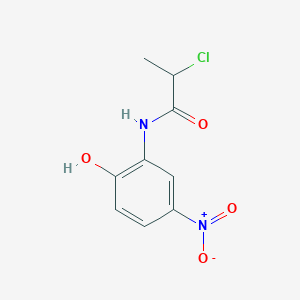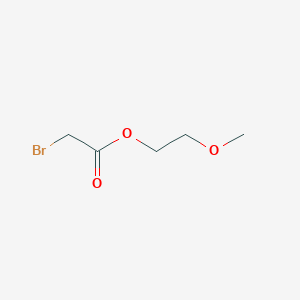
3,5-Diisopropylaniline
Overview
Description
3,5-Diisopropylaniline is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Hydrogenation and Functional Group Chemistry : Axenov et al. (2009) discuss the treatment of 6-dimethylaminofulvene with lithio-2,6-diisopropylanilide leading to the formation of various compounds, including 6-(2,6-diisopropylanilido)fulvene. This indicates its use in catalytic hydrogenation and functional group chemistry (Axenov et al., 2009).
Synthesis in Transition Metal Complexes : Caris et al. (2009) synthesized complexes using N-(1-(3,5-dimethylpyrazol-1-yl)ethylidene)-2,6-diisopropylaniline, indicating its role in forming new transition metal complexes. These complexes are catalysts for the polymerization of ethylene, demonstrating its application in polymer science (Caris et al., 2009).
Gas-Phase Amination in Organic Chemistry : Jia Ruixia (2003) explored the gas-phase amination of 2,6-diisopropylphenol for synthesizing 2,6-Diisopropylaniline, highlighting its importance as an intermediate in organic chemical industries (Jia Ruixia, 2003).
Intracellular Generation of Reactive Oxygen Species (ROS) : Chao et al. (2014) studied 3,5-dimethylaminophenol (a related compound) and its role in generating ROS, indicating its relevance in understanding molecular toxicity and cellular response mechanisms (Chao et al., 2014).
Synthesis of Bulky N,N′-Disubstituted Amidines : Boere et al. (1998) prepared N,N′-Bis(2,6-diisopropylphenyl)-4-toluamidine and similar compounds from 2,6-diisopropylaniline, showing its use in synthesizing bulky amidines with potential applications in coordination chemistry (Boere et al., 1998).
Properties
IUPAC Name |
3,5-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOAOVKVNRTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)
![2-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906193.png)
![1-[(2-Methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B7906201.png)



![1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B7906231.png)
![4-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B7906243.png)
![1-[(4-fluorophenyl)methyl]-5-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B7906245.png)


![Ethyl 3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate](/img/structure/B7906284.png)
